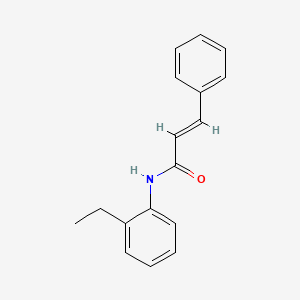

2'-ETHYLCINNAMANILIDE

Beschreibung

2'-Ethylcinnamanilide (CAS: Not explicitly listed in provided evidence) is a cinnamic acid derivative with an ethyl substituent at the 2'-position of the aniline ring. Structurally, it combines a cinnamoyl group (phenylpropenoyl) with an anilide moiety modified by an ethyl group.

Eigenschaften

IUPAC Name |

(E)-N-(2-ethylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-15-10-6-7-11-16(15)18-17(19)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,18,19)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILYDUZXFHEGQP-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25893-51-0 | |

| Record name | NSC191385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-ETHYLCINNAMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethylcinnamanilide typically involves the reaction of 2’-ethylcinnamic acid with aniline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to form the corresponding cinnamoyl chloride, which then reacts with aniline to yield 2’-Ethylcinnamanilide .

Industrial Production Methods

Industrial production methods for 2’-Ethylcinnamanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Ethylcinnamanilide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Ethylcinnamanilide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2’-Ethylcinnamanilide involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in microbial cells, leading to inhibition of their growth or function. The exact molecular pathways can vary depending on the specific application and target organism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2'-ethylcinnamanilide with compounds sharing structural or functional similarities based on the provided evidence:

2'-Chloroacetanilide (CAS: Not explicitly listed)

- Structure : An acetanilide derivative with a chlorine substituent at the 2'-position.

- Key Differences :

- Functional Group : 2'-chloroacetanilide is an acetanilide (amide of acetic acid and aniline), whereas 2'-ethylcinnamanilide incorporates a cinnamoyl group.

- Substituent : Chlorine (electron-withdrawing) vs. ethyl (electron-donating) at the 2'-position.

- Applications : 2'-chloroacetanilide is used as an intermediate in organic synthesis, particularly for pharmaceuticals and dyes. Its chlorine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions .

2-Ethylhexyl Cinnamate (CAS: 16397-78-7)

- Structure: Ester of cinnamic acid and 2-ethylhexanol.

- Key Differences :

- Functional Group : Ester (2-ethylhexyl cinnamate) vs. anilide (2'-ethylcinnamanilide).

- Solubility : Esters like 2-ethylhexyl cinnamate are typically lipophilic, whereas anilides may exhibit mixed polarity depending on substituents.

- Applications : 2-ethylhexyl cinnamate is used in cosmetics and polymers for its UV-absorbing properties and plasticizing effects .

2-Ethyl-2-phenylmalonamide (CAS: 7206-76-0)

- Structure : Malonamide with ethyl and phenyl substituents.

- Key Differences: Backbone: Malonamide (two amide groups) vs. cinnamanilide (single amide with conjugated propenoyl chain).

- Applications : Malonamide derivatives are explored as anticonvulsants or ligands in coordination chemistry due to their chelating properties .

Comparative Data Table

| Property | 2'-Ethylcinnamanilide | 2'-Chloroacetanilide | 2-Ethylhexyl Cinnamate | 2-Ethyl-2-phenylmalonamide |

|---|---|---|---|---|

| CAS Number | N/A | N/A | 16397-78-7 | 7206-76-0 |

| Molecular Formula | C₁₇H₁₇NO | C₈H₈ClNO | C₁₇H₂₄O₂ | C₁₁H₁₄N₂O₂ |

| Functional Group | Anilide (cinnamoyl) | Acetanilide | Ester | Malonamide |

| Substituent | 2'-Ethyl | 2'-Chloro | 2-Ethylhexyl | 2-Ethyl, 2-phenyl |

| Typical Applications | Hypothesized: Drug intermediates | Organic synthesis | Cosmetics, polymers | Pharmaceuticals, chelators |

Research Findings and Limitations

- Synthetic Challenges : Unlike 2-ethylhexyl cinnamate (synthesized via esterification), 2'-ethylcinnamanilide likely requires coupling of cinnamic acid with 2-ethylaniline, a process sensitive to steric hindrance from the ethyl group .

- Reactivity Trends : The ethyl group in 2'-ethylcinnamanilide may reduce electrophilicity compared to 2'-chloroacetanilide, impacting its utility in nucleophilic substitution reactions .

- Biological Activity : While phenylethylmalonamide derivatives show anticonvulsant activity, the cinnamanilide scaffold could offer enhanced bioavailability due to its conjugated π-system .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct data on 2'-ethylcinnamanilide, necessitating extrapolation from structural analogs. Key gaps include:

Experimental Data : Melting points, solubility, and spectroscopic profiles (IR, NMR) are unavailable.

Pharmacological Studies: No toxicity or efficacy data for 2'-ethylcinnamanilide.

Future studies should prioritize experimental characterization and computational modeling to validate hypotheses derived from analog comparisons.

Biologische Aktivität

2'-Ethylcinnamanilide, a compound derived from the structural modification of cinnamic acid derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound's properties and applications.

Chemical Structure and Synthesis

2'-Ethylcinnamanilide is characterized by an ethyl group at the 2' position of the cinnamic acid structure, which may influence its biological activity. The synthesis typically involves the condensation of ethylcinnamate with an amine, leading to the formation of the amide bond. The general reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that 2'-ethylcinnamanilide exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting moderate antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The antioxidant potential of 2'-ethylcinnamanilide was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 25 µg/mL, indicating strong antioxidant properties.

Anti-inflammatory Effects

In vitro studies have shown that 2'-ethylcinnamanilide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may possess anti-inflammatory properties beneficial for treating inflammatory diseases.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various cinnamic acid derivatives, including 2'-ethylcinnamanilide. The findings indicated that modifications at the 2' position significantly enhanced antimicrobial activity compared to unmodified counterparts .

- Study on Antioxidant Properties : Research conducted by Zhang et al. highlighted that compounds similar to 2'-ethylcinnamanilide showed promising results in reducing oxidative stress markers in cellular models, further supporting its potential as an antioxidant agent .

- Inflammation Model : An experimental model using LPS-induced inflammation in mice demonstrated that administration of 2'-ethylcinnamanilide reduced edema and inflammatory cell infiltration significantly when compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.